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Introduction

Cresyl Violet Nissl staining is a fundamental histological technique used to visualize Nissl

substance (the rough endoplasmic reticulum) in the cytoplasm of neurons.[1][2] This method is

invaluable for identifying and quantifying neuronal populations, assessing neuronal health, and

examining the cytoarchitecture of the central nervous system.[1][3][4][5] The basic aniline dye

in the Cresyl Violet solution stains the RNA within ribosomes a distinct violet-blue color,

allowing for the clear demarcation of neuronal cell bodies.[1] This protocol provides a detailed

guide for performing Cresyl Violet Nissl staining on both paraffin-embedded and frozen tissue

sections.

Principle of the Method

The Cresyl Violet Nissl staining method relies on the electrostatic attraction between the basic

cresyl violet dye and the acidic components of the Nissl substance, primarily the phosphate

groups of ribosomal RNA. This interaction results in the selective staining of the neuronal

cytoplasm and nucleus, revealing the characteristic Nissl bodies.[1][6] The degree of staining

can be controlled by the pH of the staining solution and subsequent differentiation steps, which

remove excess stain and enhance the contrast between neurons and the surrounding neuropil.

[6][7]
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Experimental Protocols
This section details the step-by-step procedures for Cresyl Violet Nissl staining of both paraffin-

embedded and frozen tissue sections.

Protocol 1: Staining of Paraffin-Embedded Sections
This protocol is suitable for tissues that have been fixed, dehydrated, and embedded in paraffin

wax.

Materials and Reagents:

Xylene

Ethanol (100%, 95%, 70%)

Distilled water

Cresyl Violet Acetate

Glacial Acetic Acid

Permanent mounting medium (e.g., DPX)

Microscope slides and coverslips

Step-by-Step Procedure:

Deparaffinization and Rehydration:

Immerse slides in two changes of xylene for 10 minutes each to remove the paraffin wax.

[4]

Hydrate the sections by passing them through a series of graded alcohols: two changes of

100% ethanol for 5 minutes each, followed by 95% ethanol for 3 minutes, and 70%

ethanol for 3 minutes.[4]

Rinse the slides in tap water and then in distilled water.[4]
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Staining:

Prepare a 0.1% Cresyl Violet solution by dissolving 0.1 g of Cresyl Violet Acetate in 100 ml

of distilled water. Just before use, add 0.3 ml of glacial acetic acid and filter the solution.[4]

[5]

Immerse the slides in the warmed (37-50°C) Cresyl Violet solution for 3-10 minutes.[4][5]

Differentiation:

Quickly rinse the slides in distilled water to remove excess stain.[4]

Differentiate the sections in 95% ethyl alcohol for 2-30 minutes.[3][4][5] Monitor the

differentiation process microscopically until the Nissl bodies are clearly visible against a

relatively clear background.

Dehydration and Mounting:

Dehydrate the sections in two changes of 100% alcohol for 5 minutes each.[3][4]

Clear the slides in two changes of xylene for 5 minutes each.[3][4]

Mount the coverslips using a permanent mounting medium.

Protocol 2: Staining of Frozen Sections
This protocol is optimized for fresh or fixed frozen tissue sections.

Materials and Reagents:

Phosphate-buffered saline (PBS) or 0.1M Phosphate Buffer (PB)

4% Paraformaldehyde

Sucrose solutions (10%, 20%, 30%)

Chloroform

Ethanol (100%, 95%, 70%, 50%, 25%, 10%)
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Xylene

Cresyl Violet Acetate

Glacial Acetic Acid or Sodium Acetate

Gelatin-coated slides

Permanent mounting medium (e.g., DPX)

Step-by-Step Procedure:

Tissue Preparation:

Perfuse the animal transcardially with heparinized saline followed by 4%

paraformaldehyde.[8]

Post-fix the brain overnight in 4% paraformaldehyde.[8]

Cryoprotect the tissue by immersing it in sequential sucrose solutions (10%, 20%, and

30%) until it sinks.[8]

Freeze the tissue and cut sections at 20-50 µm thickness using a cryostat or vibratome.[3]

Mount the sections onto gelatin-coated slides and air-dry them overnight.[3]

Defatting and Rehydration:

Immerse the slides in a 1:1 solution of chloroform and 100% ethanol overnight to defat the

tissue.[3]

Rinse the sections in 100% ethanol for 5 minutes, then place them in xylene for 3 hours.[8]

Rehydrate the sections through a descending series of ethanol concentrations (100%,

95%, 70%, 50%, 25%, 10%) for 2 minutes each, followed by two changes in distilled

water.[8]

Staining:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

http://r.marmosetbrain.org/NisslStain.pdf
http://r.marmosetbrain.org/NisslStain.pdf
http://r.marmosetbrain.org/NisslStain.pdf
https://ihcworld.com/2024/01/26/nissl-staining-method-and-protocol-on-frozen-or-vibratome-sections-for-brain-spinal-cord/
https://ihcworld.com/2024/01/26/nissl-staining-method-and-protocol-on-frozen-or-vibratome-sections-for-brain-spinal-cord/
https://ihcworld.com/2024/01/26/nissl-staining-method-and-protocol-on-frozen-or-vibratome-sections-for-brain-spinal-cord/
http://r.marmosetbrain.org/NisslStain.pdf
http://r.marmosetbrain.org/NisslStain.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a 0.05% to 0.1% Cresyl Violet solution and adjust the pH to around 3.76 with

glacial acetic acid or sodium acetate.[8]

Warm the staining solution to 38-40°C and immerse the slides for 8-10 minutes.[8]

Differentiation:

Rinse the slides in running tap water until the water runs clear.[8]

Briefly rinse in distilled water and then pass the slides through an ascending series of

ethanol (10%, 25%, 50%, 70%) for 1 minute each.[8]

Differentiate in acidified 70% ethanol (add 4-6 drops of glacial acetic acid to 200 ml of 70%

ethanol) until the nuclei and Nissl substance are distinct against a clear background.[8]

Dehydration and Mounting:

Dehydrate the sections in fresh 95% ethanol followed by two changes of absolute ethanol.

[8]

Clear the slides in two changes of xylene for 5 minutes each.[8]

Coverslip with a permanent mounting medium.

Quantitative Data Summary
The following table summarizes the key quantitative parameters from the described protocols

for easy comparison.
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Parameter
Paraffin-Embedded
Sections

Frozen Sections

Tissue Thickness 5-10 µm[4] 20-50 µm[3][8]

Cresyl Violet Conc. 0.1%[3][4][5] 0.05% - 0.1%[8]

Stain pH ~2.5 (with acetic acid)[9] ~3.76[8]

Staining Temperature 37-50°C[3][4][5] 38-40°C[8]

Staining Time 3-10 minutes[4][5] 8-10 minutes[8]

Differentiator 95% Ethanol[3][4][5] Acidified 70% Ethanol[8]

Differentiation Time 2-30 minutes[3][4][5] Variable (microscope check)[8]

Defatting Step Not typically required
Overnight in

Chloroform:Ethanol[3]

Dehydration Series 70%, 95%, 100% Ethanol
10%, 25%, 50%, 70%, 95%,

100% Ethanol

Clearing Agent Xylene Xylene

Experimental Workflow
The following diagram illustrates the general workflow for Cresyl Violet Nissl staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.ronaldschulte.nl/files/Nissl-Staining-Method-and-Protocol-on-Paraffin-Sections.pdf
https://ihcworld.com/2024/01/26/nissl-staining-method-and-protocol-on-frozen-or-vibratome-sections-for-brain-spinal-cord/
http://r.marmosetbrain.org/NisslStain.pdf
https://ihcworld.com/2024/01/26/nissl-staining-method-and-protocol-on-frozen-or-vibratome-sections-for-brain-spinal-cord/
https://www.ronaldschulte.nl/files/Nissl-Staining-Method-and-Protocol-on-Paraffin-Sections.pdf
https://biomedical-sciences.uq.edu.au/files/57/Nissl%20Staining%20Method%20brain.docx
http://r.marmosetbrain.org/NisslStain.pdf
https://www.viapianolab.org/Stored-Files/Vlab_protocol_Nissl.pdf
http://r.marmosetbrain.org/NisslStain.pdf
https://ihcworld.com/2024/01/26/nissl-staining-method-and-protocol-on-frozen-or-vibratome-sections-for-brain-spinal-cord/
https://www.ronaldschulte.nl/files/Nissl-Staining-Method-and-Protocol-on-Paraffin-Sections.pdf
https://biomedical-sciences.uq.edu.au/files/57/Nissl%20Staining%20Method%20brain.docx
http://r.marmosetbrain.org/NisslStain.pdf
https://www.ronaldschulte.nl/files/Nissl-Staining-Method-and-Protocol-on-Paraffin-Sections.pdf
https://biomedical-sciences.uq.edu.au/files/57/Nissl%20Staining%20Method%20brain.docx
http://r.marmosetbrain.org/NisslStain.pdf
https://ihcworld.com/2024/01/26/nissl-staining-method-and-protocol-on-frozen-or-vibratome-sections-for-brain-spinal-cord/
https://www.ronaldschulte.nl/files/Nissl-Staining-Method-and-Protocol-on-Paraffin-Sections.pdf
https://biomedical-sciences.uq.edu.au/files/57/Nissl%20Staining%20Method%20brain.docx
http://r.marmosetbrain.org/NisslStain.pdf
https://ihcworld.com/2024/01/26/nissl-staining-method-and-protocol-on-frozen-or-vibratome-sections-for-brain-spinal-cord/
https://www.ronaldschulte.nl/files/Nissl-Staining-Method-and-Protocol-on-Paraffin-Sections.pdf
https://biomedical-sciences.uq.edu.au/files/57/Nissl%20Staining%20Method%20brain.docx
http://r.marmosetbrain.org/NisslStain.pdf
https://ihcworld.com/2024/01/26/nissl-staining-method-and-protocol-on-frozen-or-vibratome-sections-for-brain-spinal-cord/
https://www.benchchem.com/product/b1663448?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663448?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

2. moodle2.units.it [moodle2.units.it]

3. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal
Cord - IHC WORLD [ihcworld.com]

4. ronaldschulte.nl [ronaldschulte.nl]

5. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

6. webpath.med.utah.edu [webpath.med.utah.edu]

7. Histological methods for CNS [pathologycenter.jp]

8. r.marmosetbrain.org [r.marmosetbrain.org]

9. viapianolab.org [viapianolab.org]

To cite this document: BenchChem. [Application Notes and Protocols for Cresyl Violet Nissl
Staining]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663448#step-by-step-guide-to-cresyl-violet-nissl-
staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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